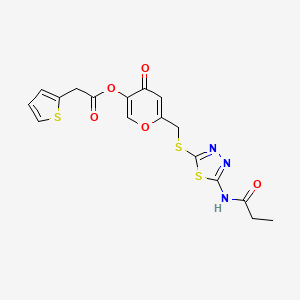
2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a complex organic molecule that contains a fluorophenyl group and a carboxylic acid group. It’s likely used in the field of organic chemistry as an intermediate for the synthesis of other compounds .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR, and MS .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and functional groups. For instance, boronic acid derivatives are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, 4-Fluorophenylacetic acid is described as a white shiny crystalline powder or flakes .Wissenschaftliche Forschungsanwendungen
Disposition and Metabolism
The study of the disposition and metabolism of compounds related to 2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid provides insights into their pharmacokinetic properties. For instance, the metabolism of a novel orexin receptor antagonist, SB-649868, involving 2-(4-Fluorophenyl) moieties, highlights the compound's elimination pathways and the formation of metabolites through oxidative processes. This information is crucial for understanding the pharmacological effects and safety profiles of related compounds (Renzulli et al., 2011).
Chemotherapy Efficacy in Cancer Treatment
Compounds with a 4-Fluorophenyl group have been explored for their efficacy in chemotherapy regimens. For example, the effectiveness of oxaliplatin, raltitrexed, 5-fluorouracil, and folinic acid combination chemotherapy during preoperative radiation therapy for locally advanced rectal cancer demonstrates the potential of fluorinated compounds in enhancing treatment outcomes (Avallone et al., 2006).
Assessment of Cellular Proliferation in Tumors
The application of fluorinated compounds, such as 18F-ISO-1, in assessing cellular proliferation by PET imaging in patients with malignant neoplasms, underscores their role in diagnostic oncology. These studies facilitate the evaluation of tumor aggressiveness and response to therapy, providing a basis for personalized treatment planning (Dehdashti et al., 2013).
Prognostic Value in Chemotherapy
Investigations into the prognostic value of tumoral markers, such as thymidylate synthase, in the context of fluorouracil-based chemotherapy for metastatic colorectal cancer patients, reveal the intricate relationship between molecular markers and treatment efficacy. These studies provide insights into the mechanisms through which fluorinated compounds exert their therapeutic effects, aiding in the optimization of chemotherapy regimens (Etienne et al., 2002).
Folate Metabolism in Chemotherapy
The role of folinic acid, a form of folic acid, in modulating the effects of fluorouracil during chemotherapy underscores the importance of folate metabolism in cancer treatment. Studies on folate nephropathy during high-dose folinic acid and 5-fluorouracil chemotherapy highlight the need to understand the metabolic interactions and potential side effects of fluorinated chemotherapy agents to ensure patient safety and treatment efficacy (Metz-Kurschel et al., 1990).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-10-5-7-11(8-6-10)18-9-14(16(20)21)12-3-1-2-4-13(12)15(18)19/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHTXBJIHXPIMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2731655.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2731658.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2731663.png)
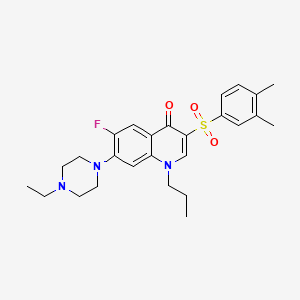

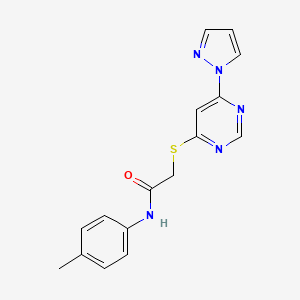
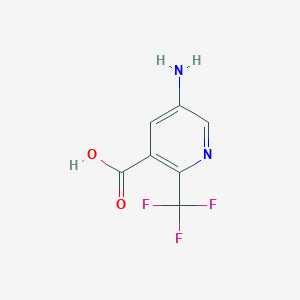

![N-(2,4-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2731672.png)
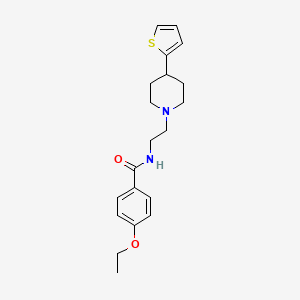

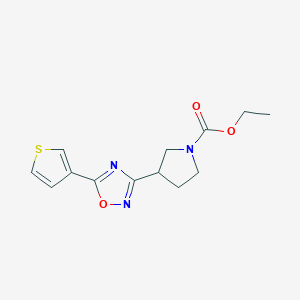
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2731677.png)
